- Method for preparing 5-aminobenzimidazolone having high purity by catalytic hydrogenation of 5-nitrobenzimidazolone, China, , ,
Cas no 95-23-8 (5-Amino-1,3-dihydro-2H-benzimidazol-2-one)
95-23-8 structure
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Properties
Names and Identifiers
-
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
- 5-Aminobenzimidazolone
- 5-Amino-2-benzimidazolinone
- 5-Amino-1,3-dihydro-benzoimidazol-2-one
- 5-AMINOBENZOIMIDAZOLONE
- 2H-BENZIMIDAZOL-2-ONE,5-AMINO-1,3-DIHYDRO-
- 5(6)-AMINOBENZOIMIDAZOLONE
- 5-Amino-1,3-dihydrobenzoimidazol-2-one
- 5-Amino-2-benzimidazolinon
- 5-AMino-2-enziMidazolinone
- 5-AMINO-6-CHLOROBENZOIMINDAZOLONE
- 5-AMINOBENZIMIDAZOLIDINONE
- 5-AMINOBENZIMIDAZOLINONE
- 2-Benzimidazolinone,5-amino- (7CI,8CI)
- 2-Hydroxy-5-aminobenzimidazole
- 5-Amino-1,3-dihydrobenzimidazol-2-one
- 5-Amino-2(3H)-benzimidazolone
- 5-Amino-2-hydroxybenzimidazole
- 5-Amino-2-oxo-2,3-dihydro-1H-benzimidazole
- 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
- 5-amino-1H-benzo[d]imidazol-2(3H)-one
- 5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 3V3FDT3X0M
- BCXSVFBDMPSKPT-UHFFFAOYSA-N
- 5-amino-3-hydrobenzimidazol-2-one
- 5-Amino-1,3-dihydro-2H-benzimidaz
- 2-Benzimidazolinone, 5-amino- (7CI, 8CI)
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (ACI)
- 2-Oxo-2,3-dihydro-1H-benzimidazol-5-amine
- 5-Amino-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 5-Amino-1H-benzimidazol-2(3H)-one
- 5-AMINO-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE
- ALBB-023220
- 5-amino-1H-benzo[d]imidazole-2(3H)-one
- 95-23-8
- 5-Aminobenzimidazolinone
- EC 202-401-8
- SY007179
- NS00002356
- EN300-02381
- 2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-5-AMINE
- SCHEMBL92048
- Oprea1_319016
- 5-AMINO-1H-BENZIMIDAZOL-2(3H)-ONE
- CS-W019563
- AC-10272
- 5-amino-2-oxo-2,3-dihydro-benzimidazol
- MFCD00053555
- 5-AMINO-1H-BENZO[D]IMIDAZOL-2-OL
- 2-HYDROXY-5-AMINOBENZIMIDAZOLE
- 2-BENZIMIDAZOLINONE, 5-AMINO-
- DB-012237
- EU-0078496
- UNII-3V3FDT3X0M
- W-100170
- SCHEMBL1695075
- 5-AMINOBENZIMIDAZOLIDONE
- A1950
- DTXSID5059119
- DB-296024
- Q27895420
- 5(6)-Aminobenzoimidazolone
- Oprea1_759802
- CL3530
- Z56793257
- AKOS000103534
- 5-AMINO-2(3H)-BENZIMIDAZOLONE
- 5-AMINO-1H-BENZO(D)IMIDAZOL-2(3H)-ONE
- 40352-51-0
- 5-amino-1,3-dihydrobenzimidazol-2-one
- STK013932
- AKOS008966788
- 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, AldrichCPR
- AS-11577
- 5-amino-2-hydroxybenzimidazole
- 5-amino-1,3-dihydro-benzimidazole-2-one
- F0074-0058
- EINECS 202-401-8
- 2H-1,3-Benzimidazol-2-one, 5-amino-1,3-dihydro-
- 5-amino-1,3-dihydro-benzimidazol-2-one
- 5-AMINO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
- BBL028058
- +Expand
-
- MFCD00053555
- BCXSVFBDMPSKPT-UHFFFAOYSA-N
- 1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
- O=C1NC2C(=CC=C(C=2)N)N1
Computed Properties
- 149.05900
- 3
- 2
- 0
- 149.058912
- 11
- 183
- 0
- 0
- 0
- 0
- 0
- 1
- 0.4
- 3
- 0
- 67.2
Experimental Properties
- 1.01960
- 74.67000
- 1.657
- 201.4℃ at 760 mmHg
- 35-39°C
- 75.6℃
- Powder
- Not determined
- Easy to absorb moisture; Sensitive to humidity
- 1.363
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Security Information
- GHS07
- 3
- S26; S36/37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H302-H319
- P305 + P351 + P338
- warning
- Store at room temperature
- 22-36
- Warning
- IRRITANT
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Price
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; pH 9; 0.3 MPa, 95 °C; 0.4 MPa, 95 °C; 2 h, 0.9 MPa, 120 °C
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 2 MPa, 85 °C
Reference
- Synthetic method for preparing 5-aminobenzimidazolone, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 min, 3 psi, rt; 24 h, rt
Reference
- Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer ChemotherapeuticsChemMedChem, 2019, 14(22), 1933-1939,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Aluminum , Iron , Nickel , Chromium Solvents: Water ; 1.5 h, 85 - 90 °C; 1 h, 90 °C → 95 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; rt → 95 °C; 13 h, 2 MPa, 95 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; rt → 95 °C; 13 h, 2 MPa, 95 °C
Reference
- Process for preparation of 5-aminobenzimidazolone from reduction of 5-nitrobenzimidazolone, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Potassium borohydride (non-crystalline state nickel-boron catalyst) Catalysts: Nickel acetate tetrahydrate (non-crystalline state nickel-boron catalyst) Solvents: Water ; pH 11, 70 °C; 3 h, 70 °C; 3.5 h, 70 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 8 h, 1.6 MPa, 110 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ; 8 h, 1.6 MPa, 110 °C
Reference
- Method for preparing 5-amino-2-benzimidazolinone derivative by use of non-crystalline state nickel-boron catalyst, China, , ,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 17 h, 50 bar, 120 °C
Reference
- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to AnilinesScience (Washington, 2013, 342(6162), 1073-1076,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Diketene Catalysts: Dabco ; rt
Reference
- Acetoacetylation of alcohols, thiols and amines in a microreactor using diketene, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 450 Pa, 70 °C
Reference
- Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourantsColoration Technology, 2015, 131(2), 104-109,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- Relation of N-alkoxybenzimidazoles to nucleophilic reagents. Attempts to synthesize N-hydroxy-2-aminobenzimidazolesKhimiya Geterotsiklicheskikh Soedinenii, 1979, (2), 200-6,
Synthetic Circuit 20
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Raw materials
- 5-(Acetoacetamido)-2-benzimidazolinone
- 1,3-Dihydro-5-(2-phenyldiazenyl)-2H-benzimidazol-2-one
- 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Preparation Products
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Suppliers
SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier
(CAS:95-23-8)
ZHANG JING LI
19821570922
angela@labgogo.com
Nantong Reform Petro-chemical Co.,Ltd
Audited Supplier
(CAS:95-23-8)
CAO HAI YAN
19952847550
2143087160@qq.com
Jiangsu Raien Environmental Protection Technology Co., Ltd
Audited Supplier
(CAS:95-23-8)
FEI XIAO JIE
18662920632
3485543679@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:95-23-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:95-23-8)
TANG SI LEI
15026964105
2881489226@qq.com
5-Amino-1,3-dihydro-2H-benzimidazol-2-one Related Literature
-
1. Synthesis of the carbazole alkaloids hyellazole and 6-chlorohyellazole and related derivativesEgle M. Beccalli,Alessandro Marchesini,Tullio Pilati J. Chem. Soc. Perkin Trans. 1 1994 579
-
2. Reactivity of triplet-state nitrophenylcarbenes towards cis-buteneSwee Hock Goh,Hooi Long Gian J. Chem. Soc. Perkin Trans. 1 1979 1625
-
3. Synthesis and structural characterisation of a novel high-nuclearity gold–tin cluster compound, [Au8(PPh3)7(SnCl3)]2[SnCl6]Zenon Demidowicz,Roy L. Johnston,Jonathan C. Machell,D. Michael P. Mingos,Ian D. Williams J. Chem. Soc. Dalton Trans. 1988 1751
-
5. Core and valence spectra of TaS2 and WS2. Experimental and theoretical studiesKarine Dartigeas,Danielle Gonbeau,Geneviève Pfister-Guillouzo J. Chem. Soc. Faraday Trans. 1996 92 4561
-
6. 687. Organosilyloxy-derivatives of metals. Part I. Alkylsilyloxy-derivatives of titanium, zirconium, niobium, and tantalumD. C. Bradley,I. M. Thomas J. Chem. Soc. 1959 3404
-
7. Reactions between 4-pyrimidones and sulphur ylides; cyclopropanation and ring opening reactionsGurnos Jones,Daryl J. Tonkinson,Peter C. Hayes J. Chem. Soc. Perkin Trans. 1 1983 2645
-
Ru-Bing Wang,Hai-Ning Lv,Shan-Shan Zhu,Xiao-Dong Ren,Song Xu,Shuang-Gang Ma,Yun-Bao Liu,Jing Qu,Shi-Shan Yu RSC Adv. 2018 8 29301
-
Ru-Bing Wang,Hai-Ning Lv,Shan-Shan Zhu,Xiao-Dong Ren,Song Xu,Shuang-Gang Ma,Yun-Bao Liu,Jing Qu,Shi-Shan Yu RSC Adv. 2018 8 29301
95-23-8 (5-Amino-1,3-dihydro-2H-benzimidazol-2-one) Related Products
- 102584-11-2(Pyridinium,1-methyl-3-[[4-[[4-[[[4-[[(1-methylpyridinium-3-yl)amino]carbonyl]phenyl]amino]carbonyl]benzoyl]amino]phenyl]amino]-,diiodide (9CI))
- 103646-25-9(Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate)
- 130752-32-8((2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid)
- 16130-58-8(Cyanoacetyl Chloride)
- 147539-21-7(3-Pyridinamine,N-(1-methylethyl)-2-(1-piperazinyl)-)
- 122744-78-9(2-tert-Butoxycarbonylamino-4,5-dimethoxy-benzoic Acid)
- 134574-96-2(tert-butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate)
- 134030-70-9(Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kN1]-, potassium, (T-4)- (9CI))
- 14419-78-4(Cytidine-5-t (8CI,9CI))
- 10254-60-1(Carbamothioic chloride,(4-fluorophenyl)methyl- (9CI))
Recommended suppliers
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
Audited Supplier
CN Supplier
Bulk
https://en.tautochem.com/
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier
CN Supplier
Bulk
BEIJING HUANLING TECHNOLOGY CO.,LTD
Gold Member
Audited Supplier
CN Supplier
Bulk
Nantong Chenrunchemical co.,ltd
Gold Member
Audited Supplier
CN Supplier
Bulk